molecular formula C18H22N4O3 B2482096 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide CAS No. 1448027-09-5

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide

Cat. No. B2482096
CAS RN: 1448027-09-5
M. Wt: 342.399
InChI Key: SSPXWRZQABZBPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide and related compounds involves multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. For instance, a method for synthesizing a similar compound, starting from methyl 3-aminothiophene-2-carboxylate through condensation with urea, followed by chlorination and further condensation, demonstrates the complex processes involved in obtaining such compounds (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallography and density functional theory (DFT). For example, the crystal structure of a closely related molecule was analyzed, providing insights into the bond lengths, angles, and overall geometry, which helps in understanding the structural features that may influence the chemical behavior of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide have been explored, demonstrating how these molecules participate in various reactions. For instance, rhodium-catalyzed C-H activation/annulation reactions involving ketenimines and N-methoxybenzamides yield compounds with potential bioactive properties, indicative of the versatile chemical reactivity of such structures (Zhou et al., 2016).

Physical Properties Analysis

The physical properties, including solubility and crystalline forms, of compounds structurally related to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide, have been studied. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Norman, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and participation in chemical reactions, are essential aspects of the compound's profile. Research has shown that similar compounds can undergo a range of reactions, providing valuable insights into the chemical versatility and potential reactivity patterns of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide (Voskressensky et al., 2015).

Scientific Research Applications

Synthetic Pathways and Derivative Formation

Research has led to the synthesis of various compounds derived from or related to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide, exploring their potential applications in medicinal chemistry. For instance, compounds have been synthesized that show promise as anti-inflammatory and analgesic agents, indicating a method for developing new therapeutic agents (Abu‐Hashem et al., 2020). Similarly, novel benzamides have been identified as potent and selective gastric prokinetic agents, suggesting a pathway to more effective treatments for gastrointestinal motility disorders (Kato et al., 1990).

Biological and Pharmacological Studies

Studies have explored the biological activities of derivatives, including their potential as sigma-2 receptor probes, which could contribute to our understanding of various neurological and psychiatric disorders (Xu et al., 2005). Furthermore, the exploration of these compounds in the context of Parkinson's disease treatment has highlighted their role as A2A adenosine receptor antagonists, offering insights into new therapeutic avenues (Zhang et al., 2008).

Environmental Applications

The use of related compounds for environmental purposes, such as the removal of pesticides from wastewater, has been investigated. This indicates the versatility of these compounds in addressing environmental pollution and highlights an innovative approach to waste management and water purification (Boudesocque et al., 2008).

Advanced Synthesis Techniques

Innovative synthesis methods for these compounds have been developed, such as the use of Rh(III)-catalyzed directed C-H olefination, which presents a mild, efficient, and versatile method for compound modification. This not only expands the toolkit of synthetic organic chemistry but also opens new pathways for the development of pharmaceuticals and other chemical entities (Rakshit et al., 2011).

properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-16(21-17(23)14-6-4-5-7-15(14)24-3)13(2)20-18(19-12)22-8-10-25-11-9-22/h4-7H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPXWRZQABZBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxybenzamide

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